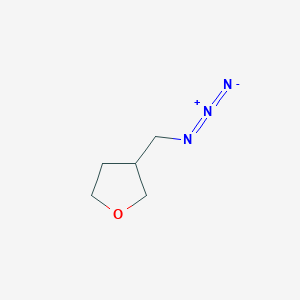
3-(Azidomethyl)oxolane
Descripción general
Descripción
3-(Azidomethyl)oxolane, also referred to as 3-azidomethyl-3-methyl oxetane (AMMO) in some studies, is an energetic oxetane monomer that has been investigated for its potential use in energetic binders for solid rocket propellants. This compound is of interest due to its energetic azido groups and its ability to form polymers with desirable properties for applications in the field of energetic materials .
Synthesis Analysis
The synthesis of 3-(Azidomethyl)oxolane involves multiple steps, starting from the preparation of precursors such as 3-hydroxymethyl-3-methyl oxetane (HMMO) and its subsequent tosylation to form methoxytosyl-3-methyl oxetane (MTMO). The azidation step is then performed using sodium azide to obtain the final product, AMMO. The reported yields for these steps are high, indicating an efficient synthesis process . Other studies have focused on improving the synthesis of related az
Aplicaciones Científicas De Investigación
Energetic Binder Applications
Poly(3-azidomethyl-3-methyl oxetane) and its derivatives are explored as energetic binders for solid rocket propellants, offering an alternative to traditional polybutadiene binders. The synthesis process involves the azidation of preformed polymers, providing a method to safely introduce energetic functionality into the binder material. This process not only assures good yield and purity but also maintains low shock and friction sensitivity, making it safer for handling and use in energetic material applications (Barbieri et al., 2006).
Synthesis of Azidated Oxetanes
The synthesis of 3-(Azidomethyl)oxolane and related compounds, such as 3,3-bis(azidomethyl)oxetane (BAMO), involves multi-step processes starting from tosylated or brominated precursors. These methods aim to produce these compounds efficiently and at a large scale, which are crucial for their application in energetic materials. Optimization of these synthetic routes has led to substantial yields, demonstrating the viability of these compounds for industrial-scale production (Maksimowski et al., 2017).
Thermal Decomposition and Stability
Studies on the thermal decomposition of azidated oxetanes and their polymers provide insights into their stability and decomposition pathways. Understanding these aspects is critical for their application in energetic materials, where thermal stability and controlled decomposition are paramount. The decomposition behavior of these compounds, including the effect of additives such as TiO2 on their stability, has been explored to ensure their safe storage and performance as energetic materials (Lee & Litzinger, 2002).
Copolymerization and Material Properties
The copolymerization of azidomethyl-substituted oxetanes leads to materials with specific structural properties. By manipulating the molecular architecture of these polymers, researchers can tailor their physical properties, such as glass transition temperature, mechanical strength, and energetic performance. The study of statistical block copolymers and their morphology opens up possibilities for designing materials with desired characteristics for specific applications (Mukhametshin et al., 2017).
Safety And Hazards
Direcciones Futuras
3-(Azidomethyl)oxolane and its derivatives have potential applications in the field of energetic polymers and binders. They could provide higher specific impulse and burn rates over traditional ingredients like hydroxyl terminated polybutadiene (HTPB), making them attractive for use in space operations .
Propiedades
IUPAC Name |
3-(azidomethyl)oxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-8-7-3-5-1-2-9-4-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQUFUWHSLBOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)oxolane | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

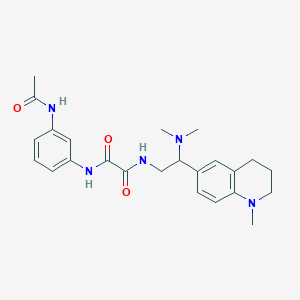
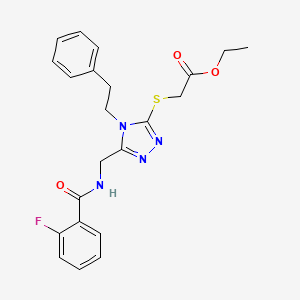
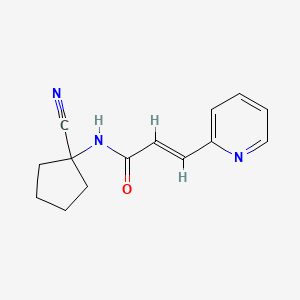
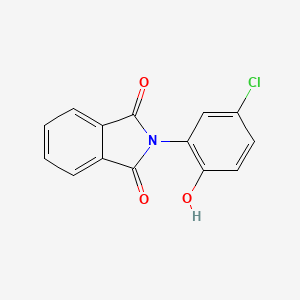
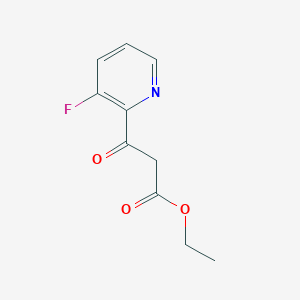
![1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole](/img/structure/B2524452.png)
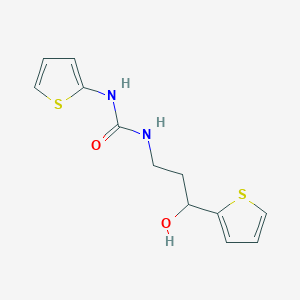
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate](/img/structure/B2524456.png)
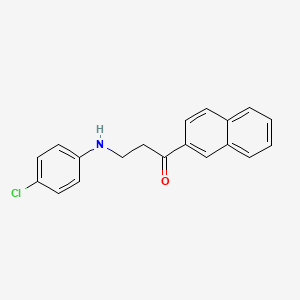
![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2524459.png)
![6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2524460.png)
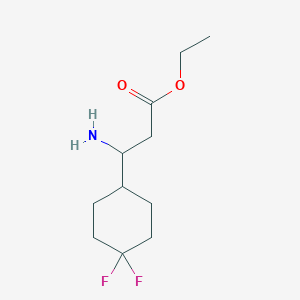
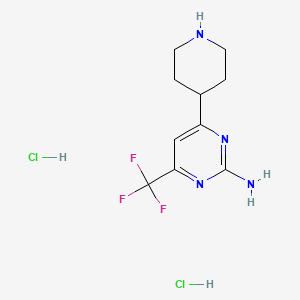
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2524464.png)